molecular formula C15H14O3 B1674495 Lapachol CAS No. 84-79-7

Lapachol

Cat. No. B1674495
CAS RN: 84-79-7
M. Wt: 242.27 g/mol
InChI Key: CIEYTVIYYGTCCI-UHFFFAOYSA-N
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Description

Lapachol is a natural phenolic compound isolated from the bark of the lapacho tree, botanically known as Handroanthus impetiginosus . It is also found in other species of Handroanthus . Lapachol is usually encountered as a yellow, skin-irritating powder from wood . It is a derivative of vitamin K and was once studied as a possible treatment for some types of cancer, but is now considered too toxic for use .


Synthesis Analysis

Lapachol has been used in the synthesis of metal complexes with biological applications . One such complex was obtained by the reaction of lapachol with Fe (II), resulting in the coordination of two lapachol molecules to the metallic Fe (II) ion through the phenolic and carbonyl oxygens . Other studies have reported the synthesis of lapachol acetate , and the coordination of lapachol to other metals such as antimony (V) and bismuth (V) , and copper (II), cobalt (II), and nickel (II) .


Molecular Structure Analysis

Lapachol is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone substituted by hydroxy and 3-methylbut-2-en-1-yl groups at positions 2 and 3, respectively . The lapachol acetate molecule shows typical bond distances and angles, and overlaps very closely with the common part of the lapachol molecule .


Chemical Reactions Analysis

Lapachol has been shown to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2 . It also exhibits antioxidant properties and has the ability to chelate iron (II) cation .


Physical And Chemical Properties Analysis

Lapachol has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . It is a hydroxy-1,4-naphthoquinone and an olefinic compound .

Scientific Research Applications

Therapeutic Potential and Mechanisms

  • Anticancer and Antitumor Activity : Lapachol has shown promising results in anticancer research. It induces apoptosis and growth suppression in esophageal squamous cell carcinoma cells by inhibiting ribosomal protein S6 kinase 2 (RSK2) (Zu et al., 2019). It also exhibits activity against various cancer cell lines, including prostate adenocarcinoma cells, by inducing G2/M phase arrest and apoptosis through down-regulation of Aurora-B kinase and ROS-mediated pathways (De Grandis et al., 2021).

  • Antimalarial Properties : Lapachol has been historically used as an antimalarial drug. Recent studies have synthesized lapachol-based compounds showing enhanced antimalarial activity compared to lapachol itself (Brandão et al., 2018).

  • Leishmanicidal Activity : Lapachol exhibits in vitro leishmanicidal activity, although its effectiveness in vivo against leishmaniasis in animal models has been variable (Teixeira et al., 2001).

Pharmacological Applications and Drug Development

  • Nanoparticle Formulation for Enhanced Efficacy : The development of lapachol-loaded nanoemulsions and nanoparticles has been explored to increase its bioavailability and therapeutic efficacy, particularly in the treatment of glioma (Chen et al., 2020).

  • Topical Formulations for Anti-inflammatory Use : A topical formulation of lapachol has been developed, demonstrating significant anti-inflammatory activity, suggesting potential for treatment of dermal and subdermal injuries (Lira et al., 2008).

Mechanistic Insights and Safety Profile

  • Metabolic Pathway Elucidation : Research has been conducted to understand the metabolic pathways of lapachol in rats, which is crucial for developing drug candidates and ensuring their safety and efficacy (Bai et al., 2014).

  • Incompatibility and Stability Studies : Studies have assessed the compatibility of lapachol with various pharmaceutical excipients, which is essential for the development of stable and effective formulations (Lira et al., 2007).

Safety And Hazards

Lapachol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Lapachol has a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . Therefore, it merits further chemical and pharmacological analyses .

properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPGNVFCJOPXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049430
Record name Lapachol
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URL https://comptox.epa.gov/dashboard/DTXSID6049430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lapachol

CAS RN

84-79-7
Record name Lapachol
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Record name lapachol
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Record name Lapachol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone
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Record name LAPACHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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